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Compound of Interest

Compound Name:
1-(2-Amino-6-

methylphenyl)ethanone

Cat. No.: B1282964 Get Quote

An In-depth Exploration of its Synthesis, Properties, and Potential Applications for

Researchers, Scientists, and Drug Development Professionals.

Abstract
2'-Amino-6'-methylacetophenone is an aromatic ketone derivative of significant interest in

synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring an

amino and a methyl group ortho to the acetyl substituent, presents both challenges and

opportunities for chemical derivatization. This technical guide provides a detailed overview of

the discovery, historical context, synthetic methodologies, and physicochemical properties of 2'-

Amino-6'-methylacetophenone. While specific biological signaling pathways involving this

compound are not extensively documented in publicly available literature, this guide explores

potential applications based on the reactivity of its functional groups and the biological activities

of structurally related aminoacetophenones.

Introduction and Discovery
The specific discovery of 2'-Amino-6'-methylacetophenone is not well-documented in seminal

publications. Its emergence in the chemical literature is more likely as a synthetic intermediate

within broader studies on substituted acetophenones and their utility as building blocks in

medicinal chemistry. Aminoacetophenones, in general, are recognized as valuable precursors

for the synthesis of a wide range of heterocyclic compounds and pharmacologically active

molecules. The strategic placement of the amino and methyl groups in the 2'- and 6'-positions
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of the acetophenone core offers a unique scaffold for creating sterically hindered and

electronically distinct derivatives.

Synthesis and Experimental Protocols
The synthesis of 2'-Amino-6'-methylacetophenone is not commonly described in standard

organic chemistry literature. However, based on established methods for the synthesis of

substituted aminoacetophenones, several plausible synthetic routes can be proposed. The

primary challenge lies in achieving the desired ortho-acylation of a substituted aniline precursor

with high regioselectivity.

Proposed Synthetic Pathway: Friedel-Crafts Acylation of
a Protected Aniline
A logical approach to the synthesis of 2'-Amino-6'-methylacetophenone involves the Friedel-

Crafts acylation of a protected 3-methylaniline (m-toluidine). The amino group of anilines is

highly activating and can coordinate with the Lewis acid catalyst, leading to undesired side

reactions and poor yields. Therefore, protection of the amino group is a critical first step.

The following diagram illustrates a potential workflow for this synthesis:
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Step 1: Protection of Amino Group

Step 2: Friedel-Crafts Acylation

Step 3: Deprotection
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Figure 1: Proposed synthetic workflow for 2'-Amino-6'-methylacetophenone.

Experimental Protocol (Hypothetical):
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Step 1: Acetylation of 3-Methylaniline

To a stirred solution of 3-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or

acetic acid) at 0 °C, slowly add acetic anhydride (1.1 eq).

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over

anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure to yield N-(3-methylphenyl)acetamide,

which can be purified by recrystallization.

Step 2: Friedel-Crafts Acylation

To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry solvent (e.g.,

dichloromethane or 1,2-dichloroethane) at 0 °C, add acetyl chloride (1.2 eq) dropwise.

Stir the mixture for 15-30 minutes to form the acylium ion complex.

Slowly add a solution of N-(3-methylphenyl)acetamide (1.0 eq) in the same solvent.

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

After completion, carefully pour the reaction mixture onto crushed ice and acidify with

concentrated HCl.

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude

N-(2-acetyl-6-methylphenyl)acetamide. Purification can be achieved by column

chromatography.

Step 3: Deprotection
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Reflux the N-(2-acetyl-6-methylphenyl)acetamide from the previous step in an aqueous

solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

Monitor the hydrolysis by TLC.

Upon completion, cool the reaction mixture and neutralize it to precipitate the product.

Collect the solid by filtration, wash with water, and dry to obtain 2'-Amino-6'-

methylacetophenone. Further purification can be done by recrystallization or column

chromatography.

Physicochemical Properties
While extensive experimental data for 2'-Amino-6'-methylacetophenone is scarce, its properties

can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 2'-Amino-6'-methylacetophenone
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Property Predicted Value/Information

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol

Appearance Likely a solid at room temperature

Solubility

Expected to be soluble in common organic

solvents (e.g., ethanol, acetone,

dichloromethane) and sparingly soluble in water.

Melting Point
Not reported, but expected to be higher than the

corresponding non-aminated acetophenone.

Boiling Point Not reported.

Spectral Data

¹H NMR: Aromatic protons in the range of 6.5-

7.5 ppm, a singlet for the acetyl methyl group

around 2.5 ppm, a singlet for the aromatic

methyl group around 2.3 ppm, and a broad

singlet for the amino protons. ¹³C NMR:

Carbonyl carbon signal around 200 ppm,

aromatic carbons between 110-150 ppm, and

methyl carbons below 30 ppm. IR:

Characteristic peaks for N-H stretching (around

3300-3500 cm⁻¹), C=O stretching (around 1650-

1680 cm⁻¹), and aromatic C-H stretching. Mass

Spec: A molecular ion peak (M⁺) at m/z = 149.

Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of 2'-Amino-6'-

methylacetophenone are not readily available. However, the aminoacetophenone scaffold is

present in numerous biologically active compounds. The amino and acetyl groups can

participate in hydrogen bonding and other interactions with biological targets.

Based on the activities of related compounds, potential areas of investigation for 2'-Amino-6'-

methylacetophenone and its derivatives could include:
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Enzyme Inhibition: The amino and ketone functionalities could interact with the active sites of

various enzymes.

Receptor Binding: The aromatic ring and its substituents could serve as a pharmacophore for

binding to specific receptors.

Antimicrobial or Anticancer Activity: Many heterocyclic compounds derived from

aminoacetophenones have shown such activities.

The following diagram illustrates a hypothetical logical relationship for exploring the potential of

2'-Amino-6'-methylacetophenone in drug discovery:
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Figure 2: Logical workflow for drug discovery potential of the core compound.

Conclusion
2'-Amino-6'-methylacetophenone represents a synthetically accessible, yet underexplored,

chemical entity. While direct information on its discovery and biological functions is limited, its

structural features suggest significant potential as a versatile building block in medicinal

chemistry and materials science. The synthetic strategies and physicochemical properties

outlined in this guide provide a foundational understanding for researchers interested in

exploring the chemistry and potential applications of this intriguing molecule. Further research

is warranted to fully elucidate its synthetic accessibility, reactivity, and biological profile.

To cite this document: BenchChem. [2'-Amino-6'-methylacetophenone: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282964#discovery-and-history-of-2-amino-6-
methylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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